molecular formula C8H12N2O B14835134 3,4-Bis(methylamino)phenol

3,4-Bis(methylamino)phenol

Cat. No.: B14835134
M. Wt: 152.19 g/mol
InChI Key: ASXLADBJOUBCSZ-UHFFFAOYSA-N
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Description

3,4-Bis(methylamino)phenol is a phenolic compound featuring two methylamino (-NHCH₃) groups at the 3- and 4-positions of the aromatic ring. Methylamino substituents are electron-donating groups that influence solubility, acidity, and reactivity. The compound’s bifunctional amine groups may confer unique interactions in biological systems or synthetic applications, though further studies are required to confirm these hypotheses.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,4-bis(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,9-11H,1-2H3

InChI Key

ASXLADBJOUBCSZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor One common method is the reaction of 3,4-dinitrophenol with methylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylamino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The methylamino groups can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3,4-Bis(methylamino)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(methylamino)phenol involves its interaction with specific molecular targets. The methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Properties/Applications
This compound* 3-NHCH₃, 4-NHCH₃ C₈H₁₂N₂O Not reported Not reported Hypothesized solubility in polar solvents due to amine groups
4-(Methylamino)phenol derivatives 4-NHCH₃ + sulfonyl groups Varies 166–202 (dec.) 54–76 High thermal stability
2-[(Methylamino)methyl]phenol 2-CH₂NHCH₃ C₉H₁₃NO Not reported Not reported Antibiofilm activity (>70% inhibition at 1.25 µM)
(3,4-Bis-methoxymethoxy-phenyl)-methanol 3,4-OCH₂OCH₃ + CH₂OH C₁₁H₁₆O₅ Not reported Not reported Higher lipophilicity (MW 228.25 g/mol)
1-Methoxy-3,5-bis(trifluoromethyl)benzene 3,5-CF₃ + 1-OCH₃ C₁₀H₈F₆O Not reported Not reported High electronegativity, potential acidity

Physicochemical Properties

  • Solubility: Methylamino groups in this compound are expected to enhance water solubility relative to methoxymethoxy or trifluoromethyl analogs. However, this may be reduced compared to sulfone derivatives due to the absence of polar sulfonyl groups.
  • Acidity: The electron-donating nature of methylamino groups would decrease phenol acidity (higher pKa) compared to trifluoromethyl-substituted phenols, which are strongly electron-withdrawing .

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